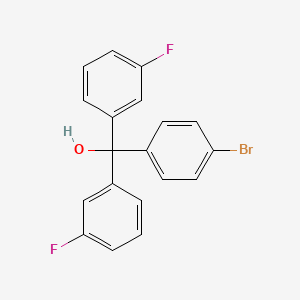

4-Bromo-3',3''-difluorotrityl alcohol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-bromophenyl)-bis(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrF2O/c20-16-9-7-13(8-10-16)19(23,14-3-1-5-17(21)11-14)15-4-2-6-18(22)12-15/h1-12,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSKBKNVDCTNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)(C3=CC(=CC=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 ,3 Difluorotrityl Alcohol

Retrosynthetic Analysis and Strategic Disconnections for Complex Arylmethanols

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. wikipedia.orgdeanfrancispress.com For a complex triarylmethanol like 4-Bromo-3',3''-difluorotrityl alcohol, the primary goal is structural simplification by identifying the most logical bonds to disconnect. wikipedia.org

The most strategic disconnections for trityl alcohols are the carbon-carbon bonds originating from the central carbinol carbon. This approach leads to two key precursor types: a diaryl ketone (a benzophenone (B1666685) derivative) and an organometallic aryl species. This strategy simplifies the complex tertiary alcohol into more manageable bicyclic and monocyclic precursors.

Applying this to this compound, the most logical disconnection is between the 4-bromophenyl group and the central carbon. This yields two synthons: a nucleophilic 4-bromophenyl anion and an electrophilic diarylmethyl cation stabilized by two 3-fluorophenyl groups.

The corresponding synthetic equivalents for these synthons are a 4-bromophenyl organometallic reagent (such as a Grignard or organolithium reagent) and 3,3'-difluorobenzophenone (B1330464). This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway for this compound

Precursor Synthesis and Intermediate Functionalization

The success of the synthesis depends on the efficient preparation of the key halogenated intermediates identified in the retrosynthetic analysis.

The core intermediate for this synthesis is 3,3'-difluorobenzophenone. The most common and direct method for synthesizing benzophenones, including halogenated derivatives, is the Friedel-Crafts acylation. google.comoregonstate.edu This reaction involves the electrophilic acylation of an aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). oregonstate.edu

For the synthesis of 3,3'-difluorobenzophenone, the reaction would involve the acylation of 1-fluorobenzene with 3-fluorobenzoyl chloride.

Key Reagents for Benzophenone Synthesis

| Reactant | Role | Catalyst |

|---|---|---|

| 1-Fluorobenzene | Aromatic Substrate | AlCl₃ |

The fluorine atom is an ortho-, para-directing group, but it is also deactivating, which can make Friedel-Crafts reactions less efficient than on unsubstituted benzene (B151609). However, under appropriate conditions, this method provides a direct route to the required diarylmethanone. Alternative methods using milder conditions or different catalysts have also been developed to improve yields and reduce side products. google.com

The synthesis requires precursors that are appropriately halogenated. The introduction of bromine and fluorine onto aromatic rings can be achieved through several established methods.

Bromination: Bromine is typically introduced onto an aromatic ring via electrophilic aromatic substitution. This involves reacting the aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). For the synthesis of the required 4-bromophenyl precursor, starting with commercially available bromobenzene (B47551) is the most direct approach.

Fluorination: Direct fluorination of aromatic rings is often too reactive and difficult to control. Therefore, fluorinated aromatics are typically synthesized using other methods, such as the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, or by starting with commercially available fluorinated building blocks. For this synthesis, 1-fluorobenzene and 3-fluorobenzoyl chloride are readily available precursors, obviating the need for a separate fluorination step.

Formation of the Trityl Alcohol Moiety

The final stage of the synthesis involves constructing the triarylmethane scaffold and forming the characteristic tertiary alcohol group.

The construction of the central C-C bond that unites the three aryl rings is most effectively achieved through the addition of an organometallic reagent to the diaryl ketone precursor. illinois.eduyoutube.com The Grignard reaction is a classic and highly reliable method for this transformation.

The process involves:

Formation of the Grignard Reagent: 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene (B42075) is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form 4-bromophenylmagnesium bromide.

Nucleophilic Addition: The prepared 3,3'-difluorobenzophenone is dissolved in an anhydrous ether and cooled. The Grignard reagent is then added slowly. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the benzophenone, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. youtube.com

This step creates the complete carbon skeleton of the target molecule.

The term "carbinol" can refer to any alcohol, but in this context, we are forming a tertiary alcohol. The formation of the final trityl alcohol is not a reduction but the final step of the Grignard reaction sequence. After the nucleophilic addition is complete, the reaction is quenched with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute HCl). This protonates the magnesium alkoxide intermediate, yielding the final this compound product.

While the formation of this specific tertiary alcohol is not a reduction, the reduction of ketones to form secondary alcohols (carbinols) is a fundamental and related transformation in organic synthesis. organic-chemistry.org Various reagents are employed for this purpose, each with different levels of reactivity and selectivity.

Common Reagents for Ketone to Secondary Alcohol Reduction

| Reducing Agent | Typical Solvent | Selectivity | Key Features |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Alcohols (Ethanol, Methanol) | High | Mild and selective for aldehydes and ketones. mdpi.com |

| Lithium Aluminum Hydride (LiAlH₄) | Ethers (THF, Diethyl Ether) | Low | Powerful reducing agent; reduces esters, amides, and carboxylic acids in addition to ketones. |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Variable | Uses catalysts like Pd, Pt, or Ni; can also reduce alkenes and alkynes. |

These reduction methods are crucial for synthesizing a wide range of secondary carbinols, which can be important intermediates in more complex syntheses. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Stereoselectivity

The creation of this compound, an unsymmetrical triarylmethanol, typically involves a Grignard reaction between a substituted benzophenone and an arylmagnesium halide. The efficiency and selectivity of this transformation are highly dependent on the careful optimization of several reaction parameters.

The choice of solvent is critical in a Grignard reaction, as it must solvate the magnesium center of the Grignard reagent to maintain its stability and reactivity. Ethereal solvents are standard for this purpose due to the ability of their oxygen lone pairs to coordinate with the magnesium atom. quizlet.com

For the synthesis of trityl alcohols, common solvents include diethyl ether and tetrahydrofuran (B95107) (THF). google.com The selection between these can influence the reaction rate and yield. THF, with its higher boiling point (66 °C) compared to diethyl ether (34.6 °C), allows for reactions to be conducted at higher temperatures, which can be beneficial for less reactive substrates. However, the increased solvating power of THF can sometimes lead to side reactions.

In the context of synthesizing this compound, a comparative analysis of solvents would be essential. The table below illustrates the potential impact of solvent choice on a model Grignard reaction for trityl alcohol synthesis.

Table 1: Effect of Solvent on a Model Grignard Reaction

| Solvent | Boiling Point (°C) | Dielectric Constant | Typical Reaction Time | Potential Yield | Notes |

|---|---|---|---|---|---|

| Diethyl Ether | 34.6 | 4.3 | 2-4 hours | Moderate to High | Standard choice, but volatility can be an issue. |

| Tetrahydrofuran (THF) | 66 | 7.5 | 1-3 hours | High | Better solvating properties, can increase reaction rate. |

This table is illustrative and based on general principles of Grignard reactions.

While Grignard reactions are typically not catalytic, additives can significantly enhance their efficiency, particularly when dealing with sterically hindered or enolizable ketones. For the addition of aryl Grignard reagents to diaryl ketones, certain metal salts can act as catalysts to improve yields and reduce side reactions. For instance, zinc chloride (ZnCl₂) has been used to catalyze the addition of Grignard reagents to ketones, effectively minimizing problematic side reactions. acs.org The use of such catalysts could be explored to optimize the synthesis of this compound.

The primary reagents for the proposed synthesis are 3-fluorophenylmagnesium bromide and (4-bromophenyl)(3-fluorophenyl)methanone. The purity and reactivity of these reagents are paramount. The Grignard reagent, 3-fluorophenylmagnesium bromide, is commercially available in THF solution, which simplifies its handling. sigmaaldrich.com

The temperature of a Grignard reaction is a critical parameter to control. Initiation of the reaction often requires gentle heating, but once initiated, the reaction can be highly exothermic. google.com For the synthesis of tertiary alcohols, maintaining a controlled temperature is crucial to prevent side reactions, such as enolization of the ketone or Wurtz coupling of the Grignard reagent.

Typically, the addition of the Grignard reagent to the ketone is performed at a low temperature, such as 0 °C, to moderate the reaction rate. After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure completion. The optimal reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. researchgate.net

The table below summarizes the potential effects of these parameters on the synthesis.

Table 2: Influence of Reaction Parameters on Grignard Synthesis

| Parameter | Range | Effect on Yield | Effect on Purity | Notes |

|---|---|---|---|---|

| Temperature | 0 °C to reflux | Increasing temperature can increase reaction rate but may also promote side reactions. | Lower temperatures generally favor higher purity. | Careful control is needed to balance rate and selectivity. |

| Time | 1 to 24 hours | Longer reaction times can lead to higher conversion. | Extended times at elevated temperatures can lead to product decomposition. | Monitored by techniques like TLC to determine completion. |

This table provides a generalized overview of parameter effects.

Multi-step Synthetic Sequences and Synthetic Route Comparison

The synthesis of an unsymmetrical trityl alcohol like this compound is inherently a multi-step process. A plausible and common approach is outlined below.

Route A: Grignard Addition to a Benzophenone Intermediate

Step 1: Synthesis of (4-bromophenyl)(3-fluorophenyl)methanone. This intermediate can be prepared via a Friedel-Crafts acylation reaction between 1,3-difluorobenzene (B1663923) and 4-bromobenzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Step 2: Formation of the Grignard Reagent. 3-Fluorophenylmagnesium bromide is prepared by reacting 1-bromo-3-fluorobenzene (B1666201) with magnesium turnings in an anhydrous ether solvent.

Step 3: Grignard Reaction and Work-up. The prepared Grignard reagent is then added to the benzophenone intermediate from Step 1. The resulting magnesium alkoxide is subsequently hydrolyzed in an acidic work-up (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to yield the final product, this compound.

Route B: Alternative Tandem Arylation/Oxidation

A more modern, alternative approach involves a palladium-catalyzed tandem arylation/oxidation of a diarylmethane. nih.gov This method avoids the use of highly reactive organometallic reagents.

Step 1: Synthesis of (4-bromophenyl)(3-fluorophenyl)methane. This could be achieved through various coupling methods.

Step 2: C-H Arylation and In-situ Oxidation. The diarylmethane is reacted with an aryl bromide (in this case, 1-bromo-3-fluorobenzene) in the presence of a palladium catalyst, followed by in-situ oxidation to form the tertiary alcohol. nih.gov

Comparison of Synthetic Routes

| Feature | Route A (Grignard) | Route B (Tandem Arylation/Oxidation) |

| Reagents | Readily available starting materials, but requires handling of moisture-sensitive Grignard reagents. | Utilizes more complex catalytic systems. |

| Reaction Conditions | Requires strictly anhydrous conditions. quizlet.com | Milder conditions, greater functional group tolerance. nih.gov |

| Scalability | Well-established and scalable. | May be more complex to scale up due to catalyst cost and sensitivity. |

| Byproducts | Wurtz coupling products and unreacted starting materials. | Catalyst-related impurities. |

For the specific target compound, the Grignard route is a more traditional and likely more direct approach, given the availability of the necessary precursors.

Purification Techniques for Isolated Intermediates and Final Product

The purification of the intermediates and the final trityl alcohol is crucial for obtaining a high-purity product.

Intermediates: The benzophenone intermediate, (4-bromophenyl)(3-fluorophenyl)methanone, can typically be purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. Column chromatography can also be employed if recrystallization is not effective.

Final Product: this compound is a solid and can be purified using one or both of the following techniques:

Column Chromatography: This is a common method for purifying trityl alcohols. A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. nih.govnih.gov The polarity of the eluent is gradually increased to first elute non-polar byproducts (like biphenyl, a common side product in Grignard reactions) and then the more polar trityl alcohol.

Recrystallization: After initial purification by chromatography, or if the crude product is relatively clean, recrystallization can be an effective final purification step. researchgate.net The choice of solvent is critical and is determined empirically. A solvent system in which the trityl alcohol is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallizing trityl alcohols include hexane, toluene, or mixtures of ethers and alkanes.

The progress of purification is typically monitored by Thin Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product during column chromatography and in assessing the purity after recrystallization.

Reactivity and Transformational Chemistry of 4 Bromo 3 ,3 Difluorotrityl Alcohol

Nucleophilic Substitution Reactions at the Carbinol Center

The tertiary benzylic alcohol functionality in 4-Bromo-3',3''-difluorotrityl alcohol is prone to nucleophilic substitution reactions, primarily proceeding through an S\N1-type mechanism. The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, followed by the departure of a water molecule to generate a highly stabilized tertiary carbocation. The stability of this trityl cation is attributed to the extensive delocalization of the positive charge across the three phenyl rings. total-synthesis.comacs.org

This stabilized carbocationic intermediate readily reacts with a variety of nucleophiles to yield the corresponding substitution products. The general mechanism can be depicted as follows:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by an acid (e.g., H₂SO₄, HCl), forming a good leaving group (H₂O).

Formation of the trityl cation: The protonated alcohol dissociates to form a resonance-stabilized trityl carbocation and a water molecule. total-synthesis.com

Nucleophilic attack: A nucleophile (Nu⁻) attacks the electrophilic carbocation, forming a new C-Nu bond.

The reactivity of the carbinol center is significantly influenced by the electronic nature of the substituents on the aromatic rings. The electron-withdrawing fluorine atoms on two of the phenyl rings may slightly destabilize the carbocation intermediate, potentially slowing down the rate of substitution compared to an unsubstituted trityl alcohol. Conversely, the bromine atom, while also electron-withdrawing inductively, possesses lone pairs that can participate in resonance, which could have a counteracting effect.

A range of nucleophiles can be employed in these reactions, leading to a variety of substituted products as illustrated in the following table.

| Nucleophile (Nu⁻) | Product | Reaction Conditions |

| Cl⁻ | 4-Bromo-3',3''-difluorotrityl chloride | Concentrated HCl |

| Br⁻ | 4-Bromo-3',3''-difluorotrityl bromide | Concentrated HBr |

| R-OH (Alcohol) | 4-Bromo-3',3''-difluorotrityl ether | Acid catalyst (e.g., PTSA) |

| R-SH (Thiol) | 4-Bromo-3',3''-difluorotrityl thioether | Acid catalyst |

| N₃⁻ (Azide) | 4-Azido-4-bromo-3',3''-difluorotritylmethane | NaN₃, acid |

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Rings

The three aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents on each ring. makingmolecules.com

The 4-Bromophenyl Ring: The bromine atom is an ortho, para-directing group, yet it is also deactivating due to its inductive electron-withdrawing effect. libretexts.org Therefore, electrophilic substitution on this ring will primarily occur at the positions ortho to the bromine atom (positions 3 and 5), as the para position is blocked.

The 3-Fluorophenyl Rings: The fluorine atoms are also ortho, para-directing and deactivating. wikipedia.orgcsbsju.edu In these rings, the positions ortho and para to the fluorine atom are potential sites for substitution. However, the position para to the fluorine (position 6') is generally favored due to reduced steric hindrance compared to the ortho positions (2' and 4'). Fluorine's activating effect through resonance can sometimes lead to reactivity comparable to or even greater than benzene (B151609) at the para position. wikipedia.orgacs.org

The Diaryl(hydroxy)methyl Group: This bulky substituent acts as a deactivating group and directs incoming electrophiles to the meta position relative to its point of attachment on all three rings.

The interplay of these directing effects will determine the final product distribution. For instance, in a nitration reaction, a mixture of isomers would be expected, with substitution occurring at the positions most activated and least sterically hindered.

| Reagent | Electrophile | Expected Major Product(s) |

| HNO₃/H₂SO₄ | NO₂⁺ | Substitution on the bromophenyl and fluorophenyl rings |

| Br₂/FeBr₃ | Br⁺ | Further bromination on the aromatic rings |

| SO₃/H₂SO₄ | SO₃ | Sulfonation on the aromatic rings |

| R-Cl/AlCl₃ | R⁺ | Friedel-Crafts alkylation |

It is important to note that the strong acid conditions often employed in EAS reactions can also promote the aforementioned nucleophilic substitution at the carbinol center, leading to potential side products.

Metal-Catalyzed Cross-Coupling Reactions

The presence of bromine and fluorine atoms on the aromatic rings of this compound opens up avenues for further functionalization through metal-catalyzed cross-coupling reactions.

The carbon-bromine bond is a common handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This method is highly versatile for forming biaryl linkages. The electron-withdrawing nature of the difluorotrityl group may facilitate the oxidative addition step of the catalytic cycle. yonedalabs.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. nih.govwikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, XPhos, NaOtBu | Aryl-amine |

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making its activation and subsequent functionalization a considerable challenge in organic synthesis. worktribe.com However, recent advancements in catalysis have provided strategies to address this.

Transition Metal-Catalyzed C-F Bond Activation: Specialized catalyst systems, often involving nickel or palladium with carefully designed ligands, can facilitate the oxidative addition of the metal into the C-F bond, enabling cross-coupling reactions. mdpi.comchem8.org The presence of multiple fluorine atoms can enhance the reactivity towards C-F activation. acs.org

Directed C-F Bond Activation: The hydroxyl group of the trityl alcohol could potentially act as a directing group, coordinating to a metal center and facilitating C-F bond activation at a specific ortho position. acs.org

Nucleophilic Aromatic Substitution (S\NAr): While less common for C-F bonds in such systems, under harsh conditions with strong nucleophiles, S\NAr might be a possibility, particularly if the aromatic ring is sufficiently electron-deficient.

Research in this area is ongoing, and the selective functionalization of the fluorinated positions in the presence of the more reactive brominated site would require careful optimization of reaction conditions and catalyst systems.

Oxidation and Reduction Pathways of the Alcohol Functionality

The tertiary alcohol group of this compound can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: Due to the absence of a hydrogen atom on the carbinol carbon, the tertiary alcohol cannot be oxidized to a ketone or aldehyde under standard conditions. However, under forcing oxidative conditions, cleavage of a carbon-carbon bond can occur, leading to the formation of 4-bromo-3',3''-difluorobenzophenone and other degradation products. Mild and selective oxidation methods like the Swern oxidation are generally ineffective for tertiary alcohols. numberanalytics.comjk-sci.comwikipedia.org

Reduction: The trityl alcohol can be reduced to the corresponding triarylmethane, 4-bromo-3',3''-difluorotritylmethane. This transformation can be achieved using various reducing agents that can operate via the stabilized trityl cation intermediate.

| Transformation | Reagent(s) | Product |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, heat) | 4-Bromo-3',3''-difluorobenzophenone (via C-C cleavage) |

| Reduction | HBF₄, Et₃SiH | 4-Bromo-3',3''-difluorotritylmethane |

| Reduction | Zn, CH₃COOH | 4-Bromo-3',3''-difluorotritylmethane |

Derivatization to Related Trityl-Based Compounds (e.g., Trityl Ethers, Trityl Halides)

The hydroxyl group of this compound serves as a convenient point for derivatization into other important trityl-based compounds, such as ethers and halides. These derivatives are widely used as protecting groups in organic synthesis, particularly in carbohydrate and nucleoside chemistry.

Trityl Ethers: The synthesis of trityl ethers can be achieved by reacting the alcohol with another alcohol under acidic conditions, proceeding through the trityl cation intermediate. nih.govacs.org Alternatively, the trityl alcohol can be converted to a more reactive trityl halide, which then reacts with an alcohol in the presence of a base. researchgate.net

Trityl Halides: The direct conversion of the trityl alcohol to the corresponding trityl halide is a fundamental transformation. This is typically accomplished by treatment with a strong hydrohalic acid or other halogenating agents. For example, reaction with concentrated hydrochloric acid or thionyl chloride will yield 4-Bromo-3',3''-difluorotrityl chloride.

| Derivative | Reagent(s) | General Procedure |

| Trityl Ether (R-O-Tr) | R-OH, H⁺ | Acid-catalyzed condensation |

| Trityl Ether (R-O-Tr) | 1. SOCl₂ 2. R-OH, Pyridine | Conversion to trityl chloride followed by substitution |

| Trityl Chloride | Concentrated HCl or SOCl₂ | Nucleophilic substitution |

| Trityl Bromide | Concentrated HBr or PBr₃ | Nucleophilic substitution |

The bulky nature of the 4-Bromo-3',3''-difluorotrityl group allows for the selective protection of primary alcohols over secondary and tertiary alcohols due to steric hindrance. chempedia.info

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is fundamentally governed by the stability of the corresponding trityl cation, which is readily formed under acidic conditions. The presence of a bromine atom and two fluorine atoms on the phenyl rings significantly influences the electronic properties and, consequently, the reaction mechanisms and kinetics of this molecule. Mechanistic investigations into its transformations primarily focus on nucleophilic substitution reactions that proceed through the formation of the 4-bromo-3',3''-difluorotrityl cation.

Reaction Pathway Elucidation

The principal reaction pathway for this compound involves the protonation of the hydroxyl group in the presence of an acid, followed by the departure of a water molecule to form a tertiary carbocation. This stable trityl cation is a key intermediate that can then be attacked by a variety of nucleophiles. This process is characteristic of an SN1 (Substitution Nucleophilic Unimolecular) mechanism. total-synthesis.comacs.orgcsueastbay.edu

Once formed, the 4-bromo-3',3''-difluorotrityl cation is a potent electrophile and can react with a wide range of nucleophiles, including other alcohols, thiols, and amines, to form the corresponding ethers, thioethers, and amines. The elucidation of these pathways is often achieved through a combination of spectroscopic techniques to identify intermediates and products, as well as computational studies to model the reaction energy profiles.

Kinetic Studies of Derivatization Reactions

Kinetic studies of the derivatization reactions of this compound provide quantitative insights into the influence of its unique substitution pattern on reactivity. These studies typically measure the rate of disappearance of the starting alcohol or the rate of formation of the product under controlled conditions of temperature, concentration, and solvent polarity.

The rate of derivatization reactions proceeding through the SN1 mechanism is primarily dependent on the rate of formation of the trityl cation. The rate law for such a reaction is typically first-order with respect to the concentration of the trityl alcohol and is independent of the concentration of the nucleophile.

Rate = k[this compound]

The following interactive table presents hypothetical kinetic data for the solvolysis of various substituted trityl alcohols in a protic solvent, illustrating the expected influence of the bromo and fluoro substituents on the relative reaction rates.

| Compound | Substituents | Relative Rate Constant (k_rel) |

| Trityl alcohol | None | 1.00 |

| 4-Bromotrityl alcohol | 4-Br | 0.35 |

| 3,3'-Difluorotrityl alcohol | 3,3'-diF | 0.08 |

| This compound | 4-Br, 3',3''-diF | 0.03 |

This data is illustrative and intended to demonstrate the general principles of substituent effects on SN1 reaction rates.

The data in the table highlights the deactivating effect of both bromo and fluoro substituents on the rate of carbocation formation. The strong inductive electron-withdrawing effect of the two fluorine atoms significantly reduces the stability of the trityl cation, leading to a slower reaction rate. The bromine atom also contributes to this deactivation, although to a lesser extent. When combined, as in this compound, the deactivating effects are cumulative, resulting in the lowest relative rate constant among the examples.

Further kinetic investigations could involve varying the solvent polarity, as SN1 reactions are generally favored in polar protic solvents that can stabilize the carbocation intermediate and the leaving group. Additionally, studying the reaction with a range of nucleophiles of varying strengths would confirm the SN1 nature of the mechanism, where the reaction rate remains largely independent of the nucleophile's identity or concentration.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR techniques can reveal the electronic environment, connectivity, and spatial relationships of protons, carbons, and other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 4-Bromo-3',3''-difluorotrityl alcohol is expected to show distinct signals corresponding to the protons on its three aromatic rings and the single hydroxyl proton.

The 4-bromophenyl ring contains two sets of chemically equivalent protons. The two protons ortho to the central carbinol carbon (H-2', H-6') and the two protons ortho to the bromine atom (H-3', H-5') would each appear as a doublet due to coupling with their respective neighbors (ortho-coupling, ³JHH). Aromatic protons typically resonate in the range of 6.5-8.0 ppm. pressbooks.pub The protons on the brominated ring are anticipated in the region of 7.2-7.6 ppm.

The two 3-fluorophenyl rings are chemically equivalent, simplifying the spectrum. Each of these rings has four distinct proton environments. These protons would exhibit complex splitting patterns due to both proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling. blogspot.com Ortho ¹H-¹H coupling constants are typically in the range of 7–10 Hz, while meta coupling is smaller at 2–3 Hz. wisc.edu Proton-fluorine couplings can occur over several bonds, with ³JHF (ortho) and ⁴JHF (meta) values influencing the multiplicity of the signals.

The hydroxyl (-OH) proton is expected to appear as a broad singlet. Its chemical shift can vary significantly depending on solvent, concentration, and temperature but is typically found in the 2.5–5.0 ppm range for alcohols. libretexts.org

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is hypothetical and predicted for analysis in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Bromo-ring) | ~7.45 | d | ³JHH ≈ 8.5 |

| H-3', H-5' (Bromo-ring) | ~7.55 | d | ³JHH ≈ 8.5 |

| H-2''/2''' (Fluoro-rings) | ~7.30 | m | - |

| H-4''/4''' (Fluoro-rings) | ~7.15 | m | - |

| H-5''/5''' (Fluoro-rings) | ~7.40 | m | - |

| H-6''/6''' (Fluoro-rings) | ~7.25 | m | - |

| -OH | ~3.5 | br s | - |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry (two equivalent 3-fluorophenyl rings), a reduced number of signals is expected. The spectrum will be characterized by signals in the aromatic region (typically 110-160 ppm) and a single signal for the central sp³-hybridized carbinol carbon. libretexts.org

The carbinol carbon (C-α) signal is expected to appear around 80-90 ppm. The carbons in the aromatic rings will show distinct chemical shifts influenced by the bromine and fluorine substituents. Carbon atoms directly bonded to electronegative atoms like bromine or fluorine will have their signals shifted. Furthermore, carbons in the fluorophenyl rings will appear as doublets due to coupling with the ¹⁹F nucleus. The magnitude of the ¹³C-¹⁹F coupling constant depends on the number of bonds separating the atoms, with ¹JCF being the largest, followed by ²JCF, ³JCF, and so on. rsc.orgacdlabs.com

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is hypothetical and predicted for analysis in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted 13C-¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| C-α (Carbinol) | ~85 | - |

| C-1' (Bromo-ring, ipso) | ~145 | - |

| C-2'/C-6' (Bromo-ring) | ~129 | - |

| C-3'/C-5' (Bromo-ring) | ~132 | - |

| C-4' (Bromo-ring, C-Br) | ~123 | - |

| C-1''/1''' (Fluoro-rings, ipso) | ~147 | d, ³JCF ≈ 7 |

| C-2''/2''' (Fluoro-rings) | ~115 | d, ²JCF ≈ 22 |

| C-3''/3''' (Fluoro-rings, C-F) | ~163 | d, ¹JCF ≈ 245 |

| C-4''/4''' (Fluoro-rings) | ~130 | d, ²JCF ≈ 8 |

| C-5''/5''' (Fluoro-rings) | ~125 | d, ⁴JCF ≈ 3 |

| C-6''/6''' (Fluoro-rings) | ~118 | d, ³JCF ≈ 4 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum because the two fluorine atoms are in chemically equivalent environments. The chemical shift for fluorine on an aromatic ring typically falls in the range of -100 to -170 ppm relative to a CFCl₃ standard. ucsb.edu The signal would likely appear as a complex multiplet due to coupling with the aromatic protons on the same ring (ortho, meta, and para ¹H-¹⁹F couplings).

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: Data is hypothetical and predicted for analysis in CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| F-3''/3''' | ~ -114 | m |

To definitively assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For the 4-bromophenyl ring, a cross-peak would be expected between the signals for H-2'/H-6' and H-3'/H-5'. For the 3-fluorophenyl rings, multiple cross-peaks would appear, mapping the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously link each proton signal to its corresponding carbon signal. For example, it would show a correlation between the proton signal at ~7.45 ppm and the carbon signal at ~129 ppm (H-2'/C-2').

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The analysis of the vibrational spectrum involves assigning specific absorption bands to the stretching and bending modes of the bonds within the molecule.

O-H Stretch: A strong and broad absorption band characteristic of the alcohol's hydroxyl group is expected in the IR spectrum, typically in the region of 3500-3200 cm⁻¹, due to hydrogen bonding. quimicaorganica.orgyoutube.com

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). orgchemboulder.com

C=C Aromatic Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings. blogspot.com

C-O Stretch: A strong band corresponding to the C-O stretching of the tertiary alcohol is predicted to be in the 1210-1100 cm⁻¹ range. spectroscopyonline.com

C-F and C-Br Stretches: The C-F stretching vibration typically gives a strong absorption in the 1250-1000 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally between 600-500 cm⁻¹.

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region of the IR spectrum are due to C-H out-of-plane ("oop") bending. The exact positions of these bands are diagnostic of the substitution pattern on the aromatic rings. pressbooks.pub A para-substituted ring (the bromophenyl group) typically shows a strong band between 840-810 cm⁻¹. pressbooks.pub Meta-substituted rings (the fluorophenyl groups) generally show bands near 780 cm⁻¹ and 690 cm⁻¹. spectroscopyonline.com

Raman spectroscopy would be expected to show strong signals for the symmetric aromatic ring breathing modes and C=C stretching vibrations, which are often weak in the IR spectrum.

Table 4: Predicted Vibrational Band Assignments for this compound (Note: Data is hypothetical and based on characteristic group frequencies)

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

|---|---|---|---|

| 3500-3200 | O-H stretch | Alcohol | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 1600-1450 | C=C stretch | Aromatic Ring | Medium-Weak |

| ~1220 | C-O stretch | Tertiary Alcohol | Strong |

| ~1200 | C-F stretch | Aryl Fluoride | Strong |

| ~830 | C-H oop bend | p-disubstituted ring | Strong |

| ~780, ~690 | C-H oop bend / Ring bend | m-disubstituted ring | Strong |

| ~550 | C-Br stretch | Aryl Bromide | Medium |

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available research and experimental data for the specific chemical compound this compound. Despite extensive searches for scholarly articles, patents, and spectroscopic data, the detailed information required to construct an in-depth analysis of its advanced characterization and structural elucidation could not be located.

The synthesis and characterization of novel chemical compounds are typically published in peer-reviewed scientific journals. Such publications would ordinarily contain the precise data necessary to fulfill the requested article structure, including detailed reports on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. However, no dedicated study detailing the synthesis and full analytical characterization of this compound appears to be available in the public domain.

Consequently, it is not possible to provide the specific data points and detailed research findings for the following outlined sections:

: No specific ¹H NMR, ¹³C NMR, or other spectroscopic data could be found.

Correlation of Spectroscopic Data with Molecular Structure: Without the primary data, a correlation analysis cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis: While general fragmentation patterns for alcohols and brominated compounds are known, specific HRMS data and fragmentation analysis for this particular molecule are absent from the literature.

X-ray Crystallography for Solid-State Structure Determination: There is no indication that the single-crystal X-ray structure of this compound has been determined or published. Details on data acquisition, processing, and structural refinement are therefore unavailable.

While general principles of spectroscopic and crystallographic analysis are well-established, applying them to a specific, uncharacterized molecule without experimental data would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The absence of this foundational data prevents the creation of the requested detailed report and data tables. Further research and publication by synthetic or analytical chemists would be required to make this information available.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Hydrogen Bonding: The presence of the hydroxyl (-OH) group makes it a potent hydrogen bond donor. It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature in the crystal packing, potentially forming chains or dimeric motifs of molecules. The fluorine atoms, being electronegative, could also act as weak hydrogen bond acceptors, leading to the formation of O-H···F interactions.

Halogen Bonding: The bromine atom on one of the phenyl rings is a potential halogen bond donor. This interaction, denoted as C-Br···X, where X is a Lewis base (such as the oxygen of the hydroxyl group or a fluorine atom from an adjacent molecule), could significantly influence the crystal packing. The strength and directionality of these halogen bonds would contribute to the formation of specific supramolecular synthons.

π-Interactions: The three phenyl rings of the trityl framework provide ample opportunity for various π-interactions. These could include π-π stacking interactions between the aromatic rings of neighboring molecules, potentially in a parallel-displaced or T-shaped arrangement. Furthermore, C-H···π interactions, where a hydrogen atom from one molecule interacts with the π-system of an aromatic ring of another, are also likely to be present, further stabilizing the crystal structure.

A detailed crystallographic study would be required to provide definitive experimental evidence for these interactions and to precisely determine the crystal packing arrangement. Such a study would yield quantitative data on bond lengths, angles, and intermolecular distances, allowing for a rigorous analysis of the supramolecular architecture.

| Predicted Intermolecular Interaction | Donor | Acceptor | Potential Motif |

| Hydrogen Bond | O-H | O (hydroxyl) | Chains, Dimers |

| Hydrogen Bond | O-H | F | Cross-linking chains |

| Halogen Bond | C-Br | O, F | Linear or directional assemblies |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columns, Herringbone |

| C-H···π Interaction | C-H | Phenyl Ring | Interlocking networks |

Computational and Theoretical Investigations of 4 Bromo 3 ,3 Difluorotrityl Alcohol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. tci-thaijo.org DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine various molecular parameters and predict the structure of compounds like 4-Bromo-3',3''-difluorotrityl alcohol. researchgate.netsemanticscholar.org

Geometry optimization is a fundamental computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would precisely calculate the bond lengths, bond angles, and dihedral angles that define its conformation. The resulting optimized structure would account for the steric hindrance from the bulky trityl group and the electronic effects of the bromine and fluorine substituents. Analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is key to understanding its properties.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Angle | C-C-O (central carbon) | ~109.5° |

| Bond Angle | C-C-Br (aromatic) | ~120° |

| Bond Angle | C-C-F (aromatic) | ~120° |

DFT calculations are also a reliable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the aromatic protons would be expected in the range of 7-8 ppm. libretexts.org The hydroxyl (-OH) proton signal is typically a broad singlet and its position is highly dependent on solvent and concentration, often appearing between 4-7 ppm. libretexts.orgmsu.edu

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to identify characteristic functional groups. researchgate.net Key predicted vibrations for this molecule would include the O-H stretching of the alcohol group (typically a broad band around 3300-3400 cm⁻¹), C-H stretching in the aromatic rings, and the characteristic C-Br and C-F stretching frequencies at lower wavenumbers. libretexts.org

| Spectroscopy Type | Group | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 ppm |

| ¹H NMR | Alcohol Proton (-OH) | 4.0 - 7.0 ppm (broad singlet) |

| ¹³C NMR | Aromatic Carbons (Ar-C) | 110 - 150 ppm |

| ¹³C NMR | Central Carbon (C-OH) | ~80 ppm |

| FT-IR | O-H Stretch | ~3350 cm⁻¹ (broad) |

| FT-IR | C-Br Stretch | ~600 cm⁻¹ |

| FT-IR | C-F Stretch | ~1200 cm⁻¹ |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential regions. researchgate.net

The MEP map of this compound would provide a clear picture of its reactive sites.

Electrophilic Regions: Areas with negative potential, typically colored red or yellow, indicate an excess of electrons and are susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the highly electronegative oxygen and fluorine atoms. semanticscholar.orgresearchgate.net

Nucleophilic Regions: Areas with positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential. researchgate.net

Neutral Regions: Green areas represent regions of neutral or near-zero potential, such as the carbon framework of the phenyl rings. researchgate.net

This analysis is critical for understanding intermolecular interactions and predicting the initial stages of chemical reactions. tci-thaijo.org

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. These orbitals are key to understanding electronic transitions and chemical reactivity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. bohrium.com This often corresponds to higher chemical reactivity and lower kinetic stability.

A large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity.

For this compound, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO might be distributed across the difluorophenyl rings and the central carbon atom. The precise energy gap would determine its propensity to engage in electron transfer reactions. researchgate.net

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability, moderate reactivity |

Reaction Pathway and Transition State Calculations

Computational Elucidation of Reaction Mechanisms

The study of reaction mechanisms at a molecular level is greatly enhanced by computational chemistry, which provides insights into the step-by-step process of chemical transformations. fiveable.me For a molecule such as this compound, computational methods can be employed to investigate various potential reactions, for instance, the formation of a trityl cation in the presence of an acid. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, as it offers a good balance between computational cost and accuracy for many molecular systems. numberanalytics.commdpi.com

To elucidate a reaction mechanism, a potential energy surface (PES) is mapped out. nih.govacs.org This surface represents the energy of the molecular system as a function of its geometry. scielo.br Stationary points on the PES, such as reactants, products, and intermediates, are located by geometry optimization. The transition state, which is the highest energy point along the reaction coordinate, represents the energy barrier that must be overcome for the reaction to proceed. masterorganicchemistry.com It is a first-order saddle point on the PES. unacademy.com

The process of computationally elucidating a reaction mechanism for this compound would involve the following conceptual steps:

Reactant and Product Optimization: The initial step is to calculate the optimized geometries and energies of the reactant (this compound) and the expected products (e.g., the corresponding trityl cation and a water molecule).

Transition State Search: Various algorithms can be used to locate the transition state structure connecting the reactants and products. This is a critical step, as the transition state structure reveals the geometry of the molecule at the peak of the energy barrier. masterorganicchemistry.com

Intrinsic Reaction Coordinate (IRC) Calculation: Once a transition state is found, an IRC calculation is typically performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface. smu.edu

These computational approaches allow for a detailed understanding of how bond-breaking and bond-forming events occur during a chemical reaction. rsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a flexible molecule like this compound is not static. The phenyl rings can rotate around the single bonds connecting them to the central carbon atom. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt and their relative energies. nih.gov

The collection of all possible conformations and their corresponding energies forms the potential energy landscape of the molecule. arxiv.org Understanding this landscape is crucial as the reactivity and properties of the molecule can be dependent on its preferred conformation(s). portlandpress.com

A computational conformational analysis of this compound would typically involve:

Systematic or Stochastic Search: A systematic search involves rotating key dihedral angles by a certain increment to generate a wide range of possible conformations. Alternatively, stochastic methods like molecular dynamics or Monte Carlo simulations can be used to explore the conformational space.

Geometry Optimization: Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum.

Energy Calculation and Ranking: The energies of all the optimized conformers are calculated and compared to determine their relative stabilities. The conformer with the lowest energy is the global minimum.

The results of a conformational analysis are often presented as a table of low-energy conformers and their relative energies, as illustrated in the hypothetical table below.

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Dihedral Angle 3 (°) | Relative Energy (kcal/mol) |

| 1 | 30 | 35 | 40 | 0.00 |

| 2 | -32 | 38 | 45 | 1.25 |

| 3 | 150 | 145 | 155 | 2.50 |

| 4 | 28 | -140 | 42 | 3.10 |

This is an example table and the values are not based on actual calculations.

The energy landscape can be visualized as a multi-dimensional surface where the low-energy conformers reside in valleys (energy minima) and are separated by energy barriers (saddle points corresponding to transition states for conformational changes). acs.org The distribution of conformers at a given temperature can be predicted using Boltzmann statistics, with lower energy conformers being more populated.

Applications in Contemporary Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate and Building Block

4-Bromo-3',3''-difluorotrityl alcohol serves as a highly adaptable intermediate in organic synthesis. The trityl group itself is a well-established protecting group for alcohols, amines, and thiols, prized for its steric bulk and the ease with which it can be introduced and removed under specific acidic conditions. The presence of the bromo and fluoro substituents further enhances its utility, offering multiple reaction sites for the construction of intricate molecular architectures.

The hydroxyl group of the alcohol can be readily converted into a leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of the 4-bromo-3',3''-difluorotrityl moiety to a wide range of substrates. Furthermore, the bromine atom on one of the phenyl rings is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atoms, while generally less reactive, can influence the electronic properties of the molecule and offer sites for specific interactions in the target structures.

The multi-functional nature of this compound makes it an excellent starting material for the synthesis of complex polyaromatic hydrocarbons (PAHs) and heterocyclic compounds. The bromo-substituted phenyl ring can be elaborated through cross-coupling reactions to build larger aromatic systems. For instance, a Suzuki coupling with an arylboronic acid can introduce an additional phenyl group, leading to a more extended polyaromatic framework.

Furthermore, the trityl cation, which can be readily generated from the alcohol under acidic conditions, can act as an electrophile in Friedel-Crafts type reactions to alkylate other aromatic rings, thereby constructing larger polycyclic systems. The synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds, can also be achieved. For example, the bromine atom can be displaced by nitrogen nucleophiles or the entire trityl group can be used to direct the formation of heterocyclic rings. The use of alcohols as starting materials for the synthesis of various heterocycles through dehydrogenative coupling reactions is a well-established green chemistry approach. nih.gov

| Reaction Type | Potential Product Class |

| Suzuki Coupling | Biphenyl-containing polyaromatics |

| Sonogashira Coupling | Alkyne-linked aromatic systems |

| Buchwald-Hartwig Amination | Aryl-amine containing heterocycles |

| Friedel-Crafts Alkylation | Fused polycyclic aromatic hydrocarbons |

In the field of medicinal chemistry and drug discovery, the development of novel molecular scaffolds is crucial for exploring new chemical space and identifying new therapeutic agents. This compound can serve as a versatile starting point for the creation of diverse chemical libraries. The three distinct phenyl rings of the trityl group can be differentially functionalized, creating a three-dimensional scaffold with multiple points of diversification.

By employing combinatorial chemistry techniques, the bromine and fluorine substituents, along with the alcohol functionality, can be systematically modified to generate a large number of structurally related compounds. researchgate.net For example, the bromine atom can be converted to a variety of other functional groups through metal-catalyzed cross-coupling reactions, while the alcohol can be derivatized to form ethers, esters, or other functional moieties. This allows for the rapid generation of a library of compounds that can be screened for biological activity. The development of efficient synthetic routes to novel heterocyclic scaffolds is a key area of research in medicinal chemistry. researchgate.net

Design and Synthesis of Functional Materials Precursors

The unique properties imparted by the bromine and fluorine atoms make this compound an attractive precursor for the design and synthesis of functional materials. Halogenated organic compounds are known to exhibit desirable properties such as flame retardancy, thermal stability, and specific electronic characteristics.

Brominated and fluorinated compounds are frequently incorporated into polymer backbones to enhance their material properties. alfa-chemistry.comnih.gov The bromine atom in this compound can act as a site for polymerization or as a functional group in a monomer. For instance, it can be converted to a vinyl group or other polymerizable moiety, allowing for its incorporation into polymers via radical or other polymerization mechanisms. The presence of aromatic rings in polymers generally enhances their thermal stability and mechanical strength. numberanalytics.comnumberanalytics.com

The incorporation of the bulky, halogenated trityl group can lead to polymers with interesting properties, such as increased rigidity, higher glass transition temperatures, and altered solubility. The fluorine atoms contribute to increased thermal stability and chemical resistance in the resulting polymer. nih.gov

| Polymer Property | Contribution of this compound |

| Flame Retardancy | Bromine content |

| Thermal Stability | Aromatic rings and fluorine atoms |

| Chemical Resistance | Fluorine atoms |

| Rigidity | Bulky trityl group |

Fluoropolymers are well-known for their use in high-performance coatings due to their low surface energy, chemical inertness, and weather resistance. paint.org this compound can be used as a precursor to synthesize fluorinated polymers or as an additive in coating formulations. As an additive, the fluorinated trityl group would tend to migrate to the surface of the coating, imparting hydrophobic and oleophobic properties.

In the realm of advanced composites, the incorporation of halogenated compounds can improve the fire resistance of the material. The bromine atom in the molecule can act as a radical trap during combustion, inhibiting the flame propagation process. Furthermore, the rigid structure of the trityl group could potentially enhance the mechanical properties of composite materials when incorporated into the polymer matrix.

Utilization in Bioconjugation and Chemical Probe Development

The trityl group has found significant applications in the field of bioconjugation and the development of chemical probes due to its unique chemical properties. nih.govrsc.org The ability of the trityl group to be selectively cleaved under acidic conditions makes it a valuable tool for protecting and releasing bioactive molecules.

Trityl linkers with varying substitution patterns on the phenyl rings have been developed to create acid-sensitive linkers for the controlled release of drugs. acs.org The electronic nature of the substituents influences the stability of the trityl cation intermediate, thereby tuning the rate of cleavage. The bromo and fluoro substituents on this compound would be expected to influence its cleavage kinetics, potentially allowing for the design of linkers with specific release profiles.

Furthermore, the trityl group can be used as a solubilizing tag in the synthesis of peptides and proteins, facilitating their handling and purification. nih.gov The hydrophobic nature of the trityl group can be exploited to enhance the solubility of large biomolecules in organic solvents. The development of chemical probes often requires the attachment of a reporter group, such as a fluorescent dye or a radioactive label, to a biomolecule. The functional groups on this compound provide handles for the attachment of such reporter groups, enabling its use in the development of novel chemical probes for biological research.

| Application Area | Role of the Trityl Group |

| Drug Delivery | Acid-sensitive linker for controlled release |

| Peptide/Protein Synthesis | Solubilizing tag |

| Chemical Probes | Scaffold for attachment of reporter groups |

Linker Molecules for Attachment to Biomolecules

The trityl group, renowned for its use as a protecting group for primary alcohols, particularly in nucleoside and peptide chemistry, also serves as an effective linker moiety. The "this compound" is particularly well-suited for this role due to its tailored reactivity. The trityl ether bond, formed when the alcohol reacts with a primary hydroxyl group on a biomolecule (e.g., the 5'-hydroxyl of a nucleoside), is stable under a range of conditions but can be selectively cleaved under mild acidic conditions. sigmaaldrich.comlibretexts.org This allows for the temporary attachment of the trityl moiety, which can be used to immobilize a biomolecule on a solid support for solid-phase synthesis or to attach other functional molecules.

The bromine atom on one of the phenyl rings provides a key site for further functionalization. This allows "this compound" to act as a bifunctional linker. For instance, the trityl alcohol can first be attached to a biomolecule. Subsequently, the bromo-group can be utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach a variety of other molecules, including fluorescent dyes, affinity tags, or drug molecules. This dual functionality is highly advantageous for creating complex bioconjugates. The fluorine atoms, by increasing the stability of the trityl cation upon cleavage, can fine-tune the deprotection kinetics, offering a more controlled release of the biomolecule from the linker. researchgate.net

Table 1: Potential Biomolecule Attachment and Functionalization Strategy

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Attachment to Biomolecule | Biomolecule with primary -OH (e.g., nucleoside), Pyridine | Formation of a trityl ether linkage for immobilization or protection. |

| 2 | Functionalization | Organoboron reagent (Suzuki) or terminal alkyne (Sonogashira), Pd catalyst, Base | Introduction of a secondary functional group (e.g., fluorophore, drug) at the bromo-position. |

| 3 | Cleavage | Mild acid (e.g., dichloroacetic acid in dichloromethane) | Release of the functionalized biomolecule. |

This interactive table outlines a hypothetical strategy for utilizing this compound as a bifunctional linker.

Development of Fluorescent or Responsive Chemical Probes

The triphenylmethane (B1682552) scaffold, the core of the trityl group, is the structural basis for many well-known dyes. While "this compound" itself is not inherently fluorescent, its derivatives can be designed to function as fluorescent or responsive probes. The bromo-substituent is once again the key to this application. Through cross-coupling reactions, various fluorogenic or fluorophoric moieties can be appended to the trityl framework.

Furthermore, the trityl group's propensity to form a stable trityl cation in acidic environments can be exploited to create responsive probes. wikipedia.org The formation of the cation leads to a dramatic change in the electronic structure of the molecule, which can be designed to "turn on" or "turn off" fluorescence. For example, a molecule could be designed where the trityl alcohol derivative is non-fluorescent, but upon acid-catalyzed cleavage of the C-O bond, the resulting stabilized trityl cation becomes highly fluorescent. The fluorine atoms can influence the stability and, consequently, the emission properties of the cationic species. Probes of this nature are valuable for sensing changes in pH in biological systems or industrial processes.

Research on related brominated and fluorinated aromatic compounds has shown that halogen atoms can influence the photophysical properties of a molecule, including its quantum yield and emission wavelength. researchgate.netnih.gov This provides a rationale for the development of "this compound"-based probes with tailored fluorescent properties.

Design of Precursors for Targeted Research in Medicinal Chemistry (focus on synthetic routes and molecular design)

In medicinal chemistry, the trityl group and its derivatives have been investigated for a range of therapeutic applications, including as anticancer agents. The bulky, lipophilic nature of the trityl group can facilitate cell membrane permeability and interactions with hydrophobic binding pockets of target proteins. "this compound" serves as a versatile precursor for the synthesis of novel, targeted therapeutic agents.

The synthetic utility of this compound in medicinal chemistry is primarily centered around the reactivity of the bromo- and hydroxyl groups. The hydroxyl group can be converted to a variety of other functionalities, or it can be used to link the trityl moiety to a pharmacophore. The bromo-group, as previously discussed, is a handle for introducing molecular diversity through cross-coupling reactions. This allows for the systematic modification of one of the phenyl rings to explore structure-activity relationships (SAR).

Molecular Design Strategy:

A common strategy in drug design is to start with a known active scaffold and modify its periphery to optimize its biological activity and pharmacokinetic properties. "this compound" can be used in such a strategy. For instance, if a particular trityl-based compound shows promising biological activity, the bromo- and fluoro-substituents on this precursor allow for the synthesis of a library of analogs with modified properties. The fluorine atoms can enhance metabolic stability and binding affinity, while the position of the bromine atom allows for the introduction of various substituents to probe specific interactions with a biological target.

Synthetic Route Example:

A general synthetic route to a library of potential drug candidates could involve:

Grignard Reaction: Synthesis of the core "this compound" via a Grignard reaction between a brominated phenylmagnesium halide and a difluorinated benzophenone (B1666685) derivative.

Derivatization: A series of parallel reactions where the bromo-group is subjected to various palladium-catalyzed cross-coupling reactions to introduce a range of functional groups (e.g., amines, amides, heterocycles).

Biological Screening: The resulting library of compounds would then be screened for biological activity.

This approach allows for the rapid generation of a diverse set of molecules for biological evaluation, accelerating the drug discovery process.

Future Research Directions and Outlook

Development of More Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, demanding processes that are not only efficient but also environmentally benign. Future research into the synthesis of 4-Bromo-3',3''-difluorotrityl alcohol should prioritize these principles.

A significant advancement would be the development of catalytic systems that minimize waste and allow for catalyst recycling. Traditional tritylation and related syntheses often rely on stoichiometric reagents that result in poor atom economy. nih.govrsc.org For instance, the use of Grignard reagents or Friedel-Crafts reactions generates significant salt waste. A forward-looking approach would involve exploring recyclable, environmentally benign acid catalysts. Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), have been shown to be effective and reusable catalysts for the tritylation of alcohols, offering high yields and easy workup. researchgate.netnih.govrsc.org Future work could adapt these systems for the assembly of the 4-Bromo-3',3''-difluorotrityl scaffold.

Furthermore, photocatalytic methods represent a sustainable frontier. Visible-light photoredox catalysis has been successfully used for the cleavage (deprotection) of trityl ethers under neutral pH conditions, avoiding the use of harsh acids. d-nb.info This concept could be inverted to explore the photocatalytic synthesis of trityl ethers or the alcohol itself, potentially reducing the reliance on traditional, less sustainable reagents.

| Approach | Key Advantages | Potential for this compound |

| Recyclable Ionic Liquid Catalysis | Reusability of catalyst, mild reaction conditions, high yields, easy workup. researchgate.netnih.gov | Development of a one-pot synthesis from precursors using a recyclable catalyst to improve atom economy and reduce waste. |

| Photocatalysis | Use of visible light as a renewable energy source, avoids stoichiometric reagents, pH-neutral conditions. d-nb.info | Investigation of light-mediated pathways for the synthesis or functionalization of the trityl scaffold, enhancing sustainability. |

| Maximizing Atom Economy | Reduces waste by incorporating a higher percentage of reactant atoms into the final product. nih.govrsc.org | Designing synthetic routes that utilize addition or cycloaddition reactions, moving away from substitution reactions with poor atom economy. |

Exploration of Novel Reactivity and Unprecedented Transformations of the Trityl Scaffold

The presence of electron-withdrawing fluorine atoms is known to dramatically alter the electronic properties and reactivity of the trityl scaffold. Research has shown that fluorinated trityl cations exhibit significantly higher reactivity compared to their non-fluorinated parent compounds. researchgate.netnih.govbeilstein-journals.org This opens up exciting possibilities for this compound.

Upon dehydration or reaction with a Lewis acid, this compound would form a highly electrophilic carbocation. Studies on hexafluorinated trityl cations (F₆Tr⁺) have demonstrated a remarkable increase in hydride affinity, enabling them to abstract hydrides from C–H bonds in alkanes and catalyze Friedel-Crafts alkylations—reactions that the parent trityl cation (Tr⁺) cannot perform. researchgate.netnih.govbeilstein-journals.org Future research should focus on quantifying the Lewis acidity and hydride affinity of the 4-Bromo-3',3''-difluorotrityl cation and exploring its utility as a potent organic catalyst.

This enhanced reactivity could be harnessed for unprecedented transformations. For example, its catalytic activity could be explored in:

C–H Activation: Abstracting hydrides from challenging substrates to initiate functionalization reactions.

Polymerization Initiation: Acting as a highly efficient initiator for cationic polymerization.

Lewis Acid Catalysis: Promoting reactions such as aldol, Diels-Alder, or glycosylation reactions with unique selectivity profiles due to its specific steric and electronic nature.

The bromine atom provides an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing the trityl scaffold to be incorporated into larger, complex architectures after its initial formation. This dual reactivity—catalysis via the cation and functionalization via the bromide—is a rich area for future exploration.

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Modern chemical synthesis is increasingly benefiting from automation and continuous processing technologies. Integrating the synthesis and application of this compound with these methodologies could accelerate discovery and enable scalable production.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scale-up. The trityl group is frequently used as a protecting group in carbohydrate and peptide synthesis. Microflow reactors have been shown to enable the selective deprotection of trityl ethers on carbohydrates, inhibiting side reactions like acetyl group migration that can occur in batch processes. arxiv.org Future work could focus on developing a continuous flow synthesis of this compound itself or using it as a protecting group in automated, multi-step flow syntheses of complex molecules.

High-Throughput Synthesis: The trityl group is a cornerstone of solid-phase synthesis, particularly as an acid-labile linker attaching molecules to a resin support. researchgate.netrsc.org This is the foundation of combinatorial chemistry, which allows for the rapid, parallel synthesis of large libraries of compounds for screening. The specific cleavage conditions of the 4-Bromo-3',3''-difluorotrityl linker, tuned by its electronic properties, could be exploited to create novel linkers for solid-phase synthesis. This would enable the high-throughput generation of libraries of small molecules, peptides, or oligonucleotides for drug discovery and materials science, where the unique properties of the released trityl cation could even be used as a tag for encoding and identification.

| Technology | Future Application for this compound | Potential Advantages |

| Flow Chemistry | Continuous synthesis of the alcohol; use as a protecting group in automated multi-step synthesis. | Enhanced safety, improved yield and selectivity, seamless scalability. arxiv.org |

| High-Throughput Synthesis | Development of a novel solid-phase linker for combinatorial libraries. | Rapid generation of diverse molecular libraries for screening; tunable cleavage conditions. researchgate.net |

| Encoded Libraries | Use of the released, mass-tagged trityl cation for encoding and identifying "hit" compounds from a library. | Accelerated identification of active compounds from large combinatorial pools. |

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The rigid, three-dimensional, and propeller-like shape of the trityl scaffold makes it an attractive building block (synthon) for constructing complex supramolecular architectures and functionalizing nanomaterials.

In supramolecular chemistry , the trityl group has been recognized for its role in crystal engineering and as a component in molecular machines. Its bulky nature can act as a "supramolecular protective group," directing the assembly of molecules in the solid state. Future research could explore how the specific halogen substituents of this compound influence intermolecular interactions, such as halogen bonding or dipole-dipole interactions, to guide the self-assembly of novel crystalline materials with tailored properties. Furthermore, its acid-labile nature has been used to trigger motion in molecular switches; the controlled deprotection of a trityl group can act as a chemical stimulus to induce a conformational change in a larger system.

In nanotechnology , functionalized trityl derivatives are emerging as promising materials. For example, trityl-based compounds have been investigated as host materials for phosphorescent organic light-emitting diodes (OLEDs). Stable trityl radicals, functionalized to be water-soluble, are being developed as fluorescent probes for bioimaging. Future directions could involve attaching this compound to nanoparticle surfaces. The trityl moiety would provide a bulky spacer, while the bromine atom could serve as a reactive site for further conjugation, and the fluorinated rings could impart useful hydrophobic or lipophobic properties to the nanoparticle surface.

Synergistic Approaches: Combining Advanced Experimental and Computational Studies